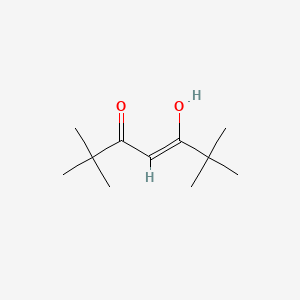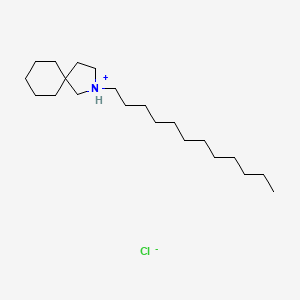![molecular formula C10H8N2 B13774730 5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene CAS No. 83721-67-9](/img/structure/B13774730.png)
5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene is a complex organic compound with a unique structure consisting of multiple fused rings, including nitrogen atoms
Méthodes De Préparation
The synthesis of 5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 5- and 6-indenyl radicals with vinylacetylene in a high-temperature chemical microreactor at approximately 1300 K . This process involves the formation of van-der-Waals complexes, followed by addition, isomerization, and termination via atomic hydrogen elimination . Industrial production methods may involve similar high-temperature reactions with precise control over reaction conditions to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can occur at various positions on the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mécanisme D'action
The mechanism of action of 5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene involves its interaction with specific molecular targets and pathways. The compound can form complexes with various biomolecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene can be compared with other similar compounds, such as:
Cyclopentanaphthalene: Similar in structure but lacks the nitrogen atoms present in this compound.
Indene-based bicyclic isomers: These compounds share some structural features but differ in their specific ring arrangements and functional groups. The uniqueness of this compound lies in its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
83721-67-9 |
|---|---|
Formule moléculaire |
C10H8N2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
1,12-diazatetracyclo[5.4.1.04,12.08,11]dodeca-2,4,6,8(11)-tetraene |
InChI |
InChI=1S/C10H8N2/c1-3-10-8-2-4-9(8)11-6-5-7(1)12(10)11/h1,3,5-6H,2,4H2 |
Clé InChI |
JYEBBBWAMNUSNY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C1C3=CC=C4N3N2C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)

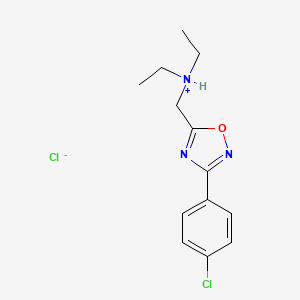
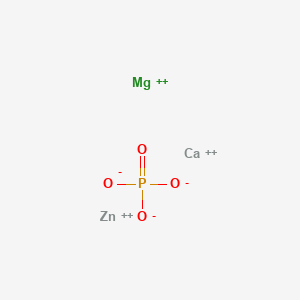


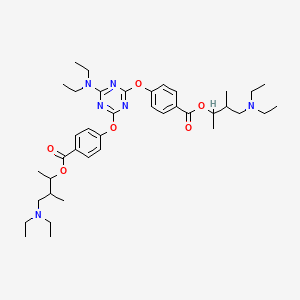
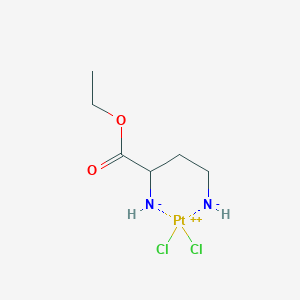

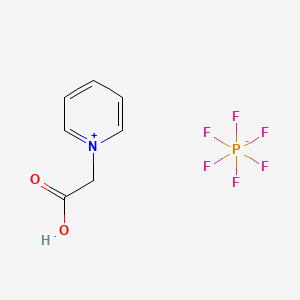
![5-bromo-2-[2-(dipropylamino)ethoxy]-3-phenylbenzamide](/img/structure/B13774714.png)
